![molecular formula C18H19NO4 B5211091 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as DAPK1 inhibitor, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a potent inhibitor of death-associated protein kinase 1 (DAPK1), an enzyme that plays a critical role in various biological processes, including cell death, autophagy, and inflammation.
Mécanisme D'action
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor works by inhibiting the activity of this compound, an enzyme that plays a critical role in various biological processes, including cell death, autophagy, and inflammation. This compound inhibitor binds to the catalytic domain of this compound, preventing its activity and leading to the inhibition of downstream signaling pathways that are involved in cell death and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of neuronal death in neurodegenerative diseases, and the reduction of inflammation in animal models of inflammatory diseases. This compound inhibitor has also been shown to have a role in autophagy, a process by which cells degrade and recycle cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor is its potency and specificity for this compound, making it a useful tool for studying the role of this compound in various biological processes. However, one limitation of this compound inhibitor is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor, including the development of more potent and specific inhibitors, the investigation of the role of this compound in other biological processes, and the testing of this compound inhibitor in animal models of disease. Additionally, the use of this compound inhibitor in combination with other therapies may provide new opportunities for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion:
In conclusion, this compound inhibitor is a potent and specific inhibitor of this compound that has potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. The synthesis method of this compound inhibitor has been optimized to produce high yields of pure this compound inhibitor, making it suitable for use in scientific research. The mechanism of action of this compound inhibitor involves the inhibition of this compound activity, leading to the inhibition of downstream signaling pathways that are involved in cell death and inflammation. This compound inhibitor has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of neuronal death in neurodegenerative diseases, and the reduction of inflammation in animal models of inflammatory diseases. While this compound inhibitor has some limitations, such as potential off-target effects, there are several future directions for research on this compound inhibitor, including the development of more potent and specific inhibitors and the investigation of the role of this compound in other biological processes.
Méthodes De Synthèse
The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with 4-methoxybenzaldehyde to form this compound. The final product is obtained by purification and crystallization. This synthesis method has been optimized to produce high yields of pure this compound inhibitor, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one inhibitor has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound inhibitor has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurodegenerative disease research, this compound inhibitor has been studied for its potential to prevent neuronal death and improve cognitive function. In inflammation research, this compound inhibitor has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-12-15(22-2)8-9-18(16)23-3/h4-12,19H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRUGQHYYOIQM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

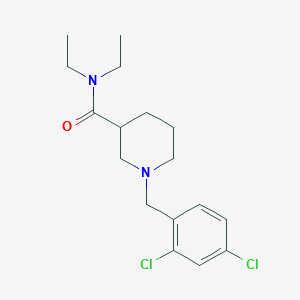
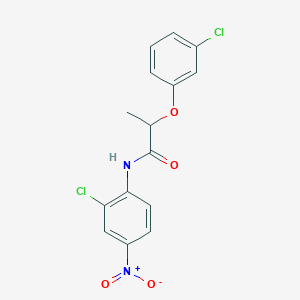
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5211038.png)
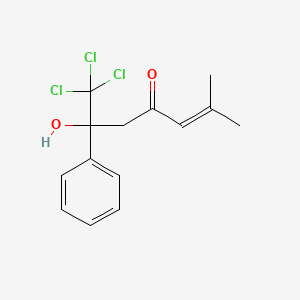
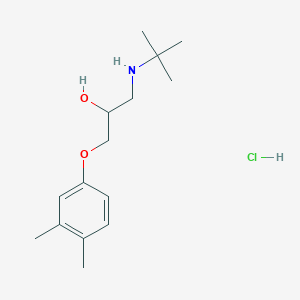
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)
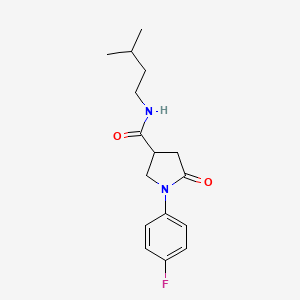
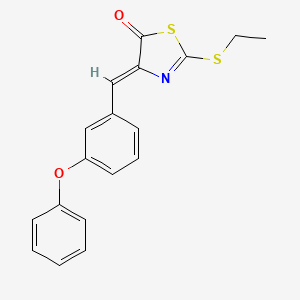
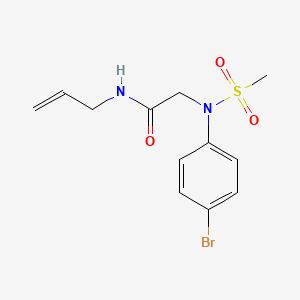
![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)